Cioteronel

Receptor Selectivity Androgen Receptor Estrogen Receptor

Cioteronel (INN, USAN; developmental code CPC-10997; CAS 89672-11-7/105635-64-1) is a nonsteroidal antiandrogen (NSAA) that was investigated for topical and oral applications in androgenetic alopecia, acne, and benign prostatic hyperplasia. It functions as a competitive antagonist of the androgen receptor (AR), blocking dihydrotestosterone (DHT) binding.

Molecular Formula C16H28O2
Molecular Weight 252.39 g/mol
CAS No. 105635-64-1
Cat. No. B033607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCioteronel
CAS105635-64-1
Synonyms6-(5-methoxy-1-heptyl)bicyclo(3,3,0)octan-3-one
cioteronel
CPC 10997
CPC-10997
CPC10997
cyoctol
Molecular FormulaC16H28O2
Molecular Weight252.39 g/mol
Structural Identifiers
SMILESCCC(CCCCC1CCC2C1CC(=O)C2)OC
InChIInChI=1S/C16H28O2/c1-3-15(18-2)7-5-4-6-12-8-9-13-10-14(17)11-16(12)13/h12-13,15-16H,3-11H2,1-2H3
InChIKeyKDULJHFMZBRAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cioteronel (CAS 105635-64-1) Nonsteroidal Antiandrogen Research Compound Data Sheet


Cioteronel (INN, USAN; developmental code CPC-10997; CAS 89672-11-7/105635-64-1) is a nonsteroidal antiandrogen (NSAA) that was investigated for topical and oral applications in androgenetic alopecia, acne, and benign prostatic hyperplasia [1]. It functions as a competitive antagonist of the androgen receptor (AR), blocking dihydrotestosterone (DHT) binding [2]. Despite reaching Phase II and III clinical trials, development was discontinued due to poor efficacy [1].

Cioteronel Procurement Rationale: Why Nonsteroidal Antiandrogen Substitution is Not Straightforward


Cioteronel's differentiation within the nonsteroidal antiandrogen (NSAA) class hinges on its distinct receptor selectivity profile and a unique, albeit ultimately unsuccessful, clinical development path focused on topical dermatological applications [1]. Unlike clinically established NSAA such as flutamide and bicalutamide, which have defined systemic safety and efficacy profiles for prostate cancer, Cioteronel was specifically developed for localized androgen-modulated conditions [2]. Early in vitro data indicated a lack of significant interaction with estrogen or progesterone receptors, a selectivity characteristic that can vary among NSAA and is a critical parameter for research models requiring clean AR antagonism without cross-reactivity [3]. Therefore, for studies on topical AR blockade or comparative pharmacology, substituting Cioteronel with a systemic NSAA would confound results due to differences in receptor selectivity, intended route of administration, and the specific, albeit negative, clinical efficacy data that defines its developmental history.

Cioteronel (CAS 105635-64-1) Technical Evaluation: Quantitative Differentiation from In-Class Antiandrogens


Receptor Selectivity Profile: Cioteronel vs. Clinically Established Nonsteroidal Antiandrogens

Cioteronel demonstrates a clean receptor selectivity profile by competitively binding to the androgen receptor (AR) without exhibiting significant affinity for estrogen or progesterone receptors [1]. This contrasts with some other nonsteroidal antiandrogens, which may possess partial agonist activity or off-target receptor interactions that can complicate experimental interpretation [2].

Receptor Selectivity Androgen Receptor Estrogen Receptor Progesterone Receptor

Clinical Development Trajectory: Cioteronel vs. Topical Antiandrogen Alternatives

Cioteronel advanced to Phase III clinical trials for acne and Phase II for androgenetic alopecia before discontinuation due to poor efficacy [1]. This contrasts with other topical antiandrogens like clascoterone (cortexolone 17α-propionate), which successfully completed Phase III trials for acne and received FDA approval, demonstrating a clinically meaningful difference in efficacy endpoints [2].

Androgenetic Alopecia Acne Vulgaris Topical Antiandrogen Clinical Trial Phase

In Vitro Antineoplastic Potency: Cioteronel vs. Conventional Antineoplastic Agents

In a direct comparison using the clonogenic assay of Salmon et al., Cioteronel (CPC 10997) was found to be more effective than conventional antineoplastic agents in the majority of tumors tested, including carcinomas of the breast, kidney, ovary, and prostate [1]. The study reported that Cioteronel exhibited superior colony inhibition compared to standard chemotherapeutics in these in vitro models [1].

Antineoplastic Activity Clonogenic Assay Cancer Cell Lines In Vitro Efficacy

Cioteronel Application Scenarios: Optimal Use Cases in Antiandrogen Research


Comparative Pharmacology Studies of Nonsteroidal Antiandrogen Selectivity

Cioteronel serves as a valuable reference compound for investigating the structure-activity relationships (SAR) governing receptor selectivity within the NSAA class. Its reported lack of activity at estrogen and progesterone receptors [1] makes it a useful comparator when profiling novel NSAA candidates to ensure clean AR antagonism without off-target endocrine effects.

Investigating Topical Androgen Receptor Antagonism in Dermatological Models

Despite its clinical failure, Cioteronel's development path provides a unique case study for topical antiandrogen research. It can be used in preclinical models (e.g., human skin explants, sebocyte cultures) to study the pharmacokinetic and pharmacodynamic challenges of achieving sufficient local AR blockade for treating androgenetic alopecia or acne, with its negative clinical outcome [2] serving as a benchmark for efficacy requirements.

In Vitro Antineoplastic Research in Hormone-Sensitive Cancer Models

Given the early in vitro evidence of superior antineoplastic activity compared to conventional agents in certain carcinoma cell lines [1], Cioteronel is suitable for inclusion in exploratory oncology research. It can be used in comparative cytotoxicity or colony formation assays to further elucidate its mechanism of action and potential utility in specific cancer subtypes, particularly those with AR expression.

Analytical Reference Standard for Bioanalytical Method Development

Cioteronel can be procured as a high-purity analytical reference standard for developing and validating LC-MS/MS or other bioanalytical methods. This is essential for laboratories quantifying Cioteronel in experimental samples, ensuring accurate and reproducible measurement of this specific compound in complex biological matrices, distinct from its in-class analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cioteronel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.